molecular formula C11H11ClN2O3S B12128533 5-Chloro-8-quinolyl (dimethylamino)sulfonate

5-Chloro-8-quinolyl (dimethylamino)sulfonate

Cat. No.: B12128533
M. Wt: 286.74 g/mol
InChI Key: GNDIXGSXCVCIBI-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolyl (dimethylamino)sulfonate is a chemical compound that belongs to the quinoline family. It is characterized by the presence of a chloro group at the 5th position and a dimethylamino group attached to a sulfonate moiety at the 8th position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl (dimethylamino)sulfonate typically involves the reaction of 5-chloro-8-hydroxyquinoline with dimethylaminosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl (dimethylamino)sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 8-quinolyl (dimethylamino)sulfonate.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 8-quinolyl (dimethylamino)sulfonate.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-quinolyl (dimethylamino)sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl (dimethylamino)sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: A closely related compound with similar chemical properties but without the dimethylamino group.

    8-Hydroxyquinoline: Lacks the chloro and dimethylamino groups but shares the quinoline core structure.

    5,7-Dichloro-8-quinolinol: Contains two chloro groups and is used in similar applications.

Uniqueness

5-Chloro-8-quinolyl (dimethylamino)sulfonate is unique due to the presence of both the chloro and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its fluorescent properties make it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C11H11ClN2O3S

Molecular Weight

286.74 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N,N-dimethylsulfamate

InChI

InChI=1S/C11H11ClN2O3S/c1-14(2)18(15,16)17-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3

InChI Key

GNDIXGSXCVCIBI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)OC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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